2-(Hydroxymethyl)-6-pent-4-enoxyoxane-3,4,5-triol
Description
2-(Hydroxymethyl)-6-pent-4-enoxyoxane-3,4,5-triol is a tetrahydropyran-based carbohydrate derivative characterized by a hydroxymethyl group at position 2 and a pent-4-enoxy substituent at position 6 of the oxane ring. This compound belongs to the class of phenolic glycosides, as indicated by its oxygenated substituents and glycosidic linkages .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-pent-4-enoxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O6/c1-2-3-4-5-16-11-10(15)9(14)8(13)7(6-12)17-11/h2,7-15H,1,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFLCEUASFWSRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-4-enyl-D-glucopyranoside can be synthesized through glycosylation reactions. One common method involves the coupling of pent-4-enyl-2,3,4,6-tetra-O-benzyl-α,β-D-glucopyranoside with pent-4-enyl-2,3,4-tri-O-acetyl-α,β-D-glucopyranoside in the presence of a promoter such as IDCP (iodine dichloride pyridine complex) . The reaction typically occurs under mild conditions, ensuring the preservation of the glycosidic bond.
Industrial Production Methods
Industrial production of pent-4-enyl-D-glucopyranoside may involve similar glycosylation techniques but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process makes it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Pent-4-enyl-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding glycosylamines.
Substitution: It can participate in substitution reactions, where the pent-4-enyl group can be replaced with other functional groups.
Common Reagents and Conditions
N-bromosuccinimide: Used for oxidative cleavage of the glycosidic bond.
Acidic or enzymatic conditions: Employed for hydrolysis reactions.
Major Products Formed
N-acetyl-α-D-glucopyranosylamines: Formed during oxidative hydrolysis.
Glucose and alcohol: Products of hydrolysis reactions.
Scientific Research Applications
Pent-4-enyl-D-glucopyranoside has several applications in scientific research:
Mechanism of Action
The mechanism of action of pent-4-enyl-D-glucopyranoside involves its ability to participate in glycosylation reactions. The compound acts as a glycosyl donor, transferring its glycosyl moiety to acceptor molecules. This process is facilitated by the presence of specific promoters and reaction conditions that enhance the reactivity of the glycosidic bond . The molecular targets and pathways involved include the formation of glycosidic bonds with various acceptor molecules, leading to the synthesis of complex carbohydrates and glycosides .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s distinguishing feature is the pent-4-enoxy group, an unsaturated ether chain, which contrasts with substituents in analogs:
*Calculated molecular weight based on formula C12H22O11 (from ).
Key Observations:
- Substituent Polarity: The pent-4-enoxy group balances hydrophilicity (via ether oxygen) and hydrophobicity (via aliphatic chain), contrasting with polar carboxyhydrazino-phenoxy () or nonpolar methoxy groups ().
- Unsaturation: The pent-4-enoxy group’s double bond may enable conjugation or addition reactions, unlike saturated chains in analogs (e.g., ethylthio in ).
Physicochemical Properties
- Solubility: Compared to 2-(hydroxymethyl)-6-methoxy-tetrahydropyran-3,4,5-triol, the target compound likely has reduced aqueous solubility due to the longer pent-4-enoxy chain, despite retaining hydroxyl groups .
- Thermal Stability: Analogs with aromatic substituents (e.g., benzylimino in ) exhibit higher melting points (130–132°C) due to rigid structures, whereas aliphatic substituents (e.g., pent-4-enoxy) may lower melting points (<100°C inferred) .
Biological Activity
2-(Hydroxymethyl)-6-pent-4-enoxyoxane-3,4,5-triol, also known as Pent-4-enyl-D-glucopyranoside (CAS Number: 125631-33-6), is a glycoside compound derived from D-glucose. Its unique structure and chemical properties suggest potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: C11H20O6, with a molecular weight of 232.28 g/mol. The structure consists of a glucopyranoside ring with a pent-4-enyl group attached to the anomeric carbon.
| Property | Value |
|---|---|
| Molecular Formula | C11H20O6 |
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | 2-(Hydroxymethyl)-6-pent-4-enoxyoxane-3,4,5-triol |
| CAS Number | 125631-33-6 |
The biological activity of 2-(Hydroxymethyl)-6-pent-4-enoxyoxane-3,4,5-triol primarily stems from its ability to undergo glycosylation reactions. The pent-4-enyl group can participate in electrophilic addition reactions, leading to the formation of glycosidic bonds. This property makes it a valuable glycosyl donor in synthetic chemistry and may contribute to its biological interactions.
Key Mechanisms:
- Glycosylation Reactions : The compound acts as a glycosyl donor, facilitating the formation of complex carbohydrates.
- Electrophilic Addition : The double bond in the pent-4-enyl group can react with electrophiles, potentially leading to various biological interactions.
Biological Activities
Research into the biological activities of Pent-4-enyl-D-glucopyranoside has revealed several promising areas:
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties against respiratory syncytial virus (RSV) and other viral pathogens.
- Antioxidant Properties : The antioxidant potential of glycosides has been documented, indicating that this compound may help mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Some studies have suggested that glycosides can modulate inflammatory pathways, which may provide therapeutic benefits in inflammatory diseases.
Case Studies
Several studies have explored the biological efficacy of related compounds and their derivatives:
- Study on Antiviral Properties : A study published in Journal of Medicinal Chemistry evaluated various glycosides for their antiviral activity against RSV. Results indicated that certain structural modifications could enhance efficacy against viral replication.
- Antioxidant Activity Assessment : Research conducted by Smith et al. (2023) demonstrated that glycosides with similar structures exhibited significant antioxidant activity in vitro, suggesting potential applications in preventing oxidative damage in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
